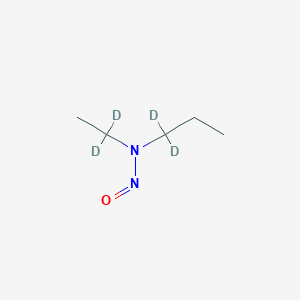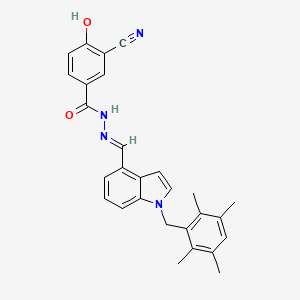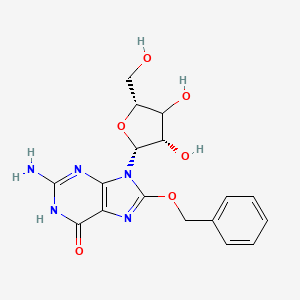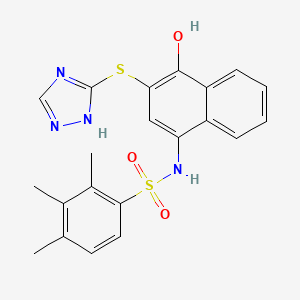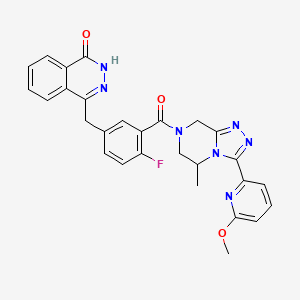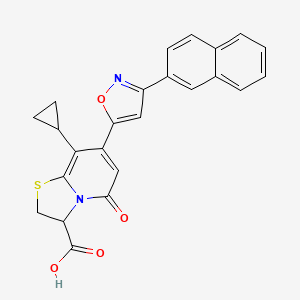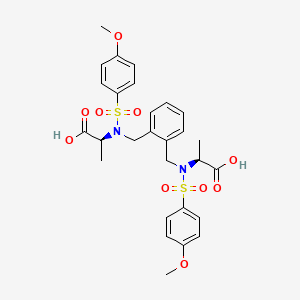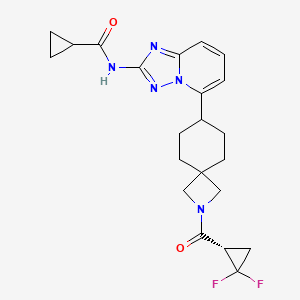
Dba7WU5NH4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TUL01101 is a novel, potent, and selective Janus kinase 1 (JAK1) inhibitor. It has shown significant potential in the treatment of rheumatoid arthritis by targeting JAK1, a key enzyme involved in the inflammatory process. TUL01101 exhibits excellent potency with an IC50 value of 3 nM for JAK1 and demonstrates high selectivity over other Janus kinases such as JAK2 and TYK2 .
准备方法
. The synthetic route includes the following steps:
Formation of the triazolo[1,5-a]pyridine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the spiro ring: A spiro ring with a difluoro-substituted cyclopropionamide is introduced to enhance the compound’s potency and selectivity.
Final modifications: Additional chemical modifications are made to optimize the compound’s pharmacokinetic properties.
Industrial production methods for TUL01101 would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity.
化学反应分析
TUL01101 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: TUL01101 can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
TUL01101 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the JAK-STAT signaling pathway and its role in various biological processes.
Biology: TUL01101 is employed in research to understand the molecular mechanisms of inflammation and immune response.
Medicine: The compound is being investigated for its therapeutic potential in treating rheumatoid arthritis and other inflammatory diseases.
Industry: TUL01101 can be used in the development of new anti-inflammatory drugs and as a reference compound in drug discovery.
作用机制
TUL01101 exerts its effects by selectively inhibiting JAK1, a key enzyme in the JAK-STAT signaling pathway. This pathway is involved in the transmission of signals from cytokine receptors to the nucleus, leading to the expression of genes involved in inflammation and immune response. By inhibiting JAK1, TUL01101 reduces the production of pro-inflammatory cytokines and alleviates inflammation .
相似化合物的比较
TUL01101 is unique in its high selectivity for JAK1 over other Janus kinases such as JAK2 and TYK2. Similar compounds include:
Filgotinib: Another JAK1 inhibitor with a similar triazolo[1,5-a]pyridine core.
Tofacitinib: A JAK inhibitor with broader selectivity, targeting JAK1, JAK2, and JAK3.
Baricitinib: A JAK1 and JAK2 inhibitor used in the treatment of rheumatoid arthritis.
Compared to these compounds, TUL01101 offers higher selectivity for JAK1, which may result in fewer off-target effects and improved therapeutic efficacy .
属性
CAS 编号 |
2411222-96-1 |
|---|---|
分子式 |
C22H25F2N5O2 |
分子量 |
429.5 g/mol |
IUPAC 名称 |
N-[5-[2-[(1S)-2,2-difluorocyclopropanecarbonyl]-2-azaspiro[3.5]nonan-7-yl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C22H25F2N5O2/c23-22(24)10-15(22)19(31)28-11-21(12-28)8-6-13(7-9-21)16-2-1-3-17-25-20(27-29(16)17)26-18(30)14-4-5-14/h1-3,13-15H,4-12H2,(H,26,27,30)/t15-/m0/s1 |
InChI 键 |
ZOUHWHPRPDJDQE-HNNXBMFYSA-N |
手性 SMILES |
C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4CCC5(CC4)CN(C5)C(=O)[C@@H]6CC6(F)F |
规范 SMILES |
C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4CCC5(CC4)CN(C5)C(=O)C6CC6(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


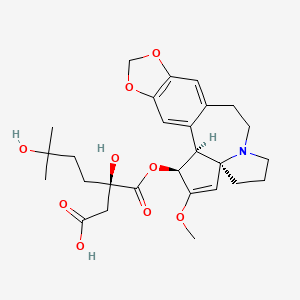
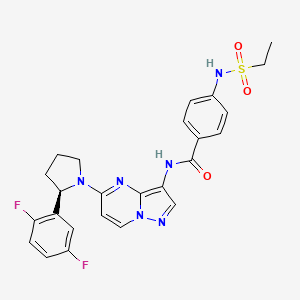
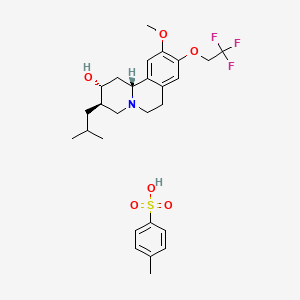

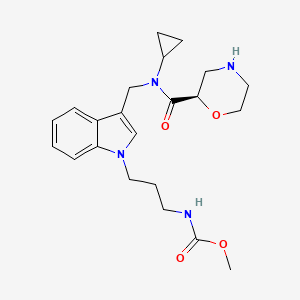
![[(2R,4S,5R)-3,4-diacetyloxy-5-(2-amino-6-methylsulfanyl-3,6-dihydropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12394483.png)
